E3 Ligase Ligand-linker Conjugate 76
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Overview
Description
E3 Ligase Ligand-linker Conjugate 76 is a compound that plays a crucial role in the field of targeted protein degradation. It is a conjugate of an E3 ligase ligand and a linker, which can be used to recruit Cereblon protein and serve as a key intermediate in the synthesis of complete Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 76 involves the conjugation of Thalidomide (HY-14658) with a corresponding linker . The synthetic route typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the linker.
Linker Attachment: The activated Thalidomide is then reacted with the linker under specific conditions to form the conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and confirm the structure of the conjugate .
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 76 undergoes various chemical reactions, including:
Substitution Reactions: The conjugate can participate in substitution reactions where functional groups are replaced by other groups.
Ubiquitination: The primary reaction of interest is the ubiquitination process, where the conjugate facilitates the transfer of ubiquitin to the target protein.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Thalidomide: Used as the starting material for the synthesis.
Linker Reagents: Various linkers can be used depending on the desired properties of the final conjugate.
Catalysts: Catalysts may be used to enhance the reaction rates and yields.
Major Products Formed
The major product formed from the reactions involving this compound is the PROTAC molecule, which consists of the E3 ligase ligand-linker conjugate and a target protein ligand .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 76 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 76 involves the formation of a ternary complex with an E3 ligase and a target protein. The conjugate binds to the E3 ligase, recruiting it to the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 76 is unique in its ability to recruit Cereblon protein and facilitate the synthesis of PROTACs. Similar compounds include:
Von Hippel-Lindau (VHL) Ligand-linker Conjugates: Used to recruit VHL E3 ligase for targeted protein degradation.
MDM2 Ligand-linker Conjugates: Target MDM2 E3 ligase for protein degradation.
cIAP1 Ligand-linker Conjugates: Involve cIAP1 E3 ligase in the degradation process.
These similar compounds highlight the versatility of E3 ligase ligand-linker conjugates in the field of targeted protein degradation, each with unique properties and applications.
Properties
Molecular Formula |
C28H39N5O5 |
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Molecular Weight |
525.6 g/mol |
IUPAC Name |
tert-butyl 4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C28H39N5O5/c1-28(2,3)38-27(37)32-14-12-30(13-15-32)17-19-8-10-31(11-9-19)21-4-5-22-20(16-21)18-33(26(22)36)23-6-7-24(34)29-25(23)35/h4-5,16,19,23H,6-15,17-18H2,1-3H3,(H,29,34,35) |
InChI Key |
MHQZCACSBQNHQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O |
Origin of Product |
United States |
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